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Compound of Interest

Compound Name: VU591 hydrochloride

Cat. No.: B560288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known pharmacokinetic and

pharmacodynamic properties of VU591 hydrochloride, a potent and selective inhibitor of the

renal outer medullary potassium (ROMK) channel. This document synthesizes available data to

serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics
VU591 hydrochloride is a well-characterized antagonist of the ROMK (Kir1.1) channel, an

inward-rectifier potassium channel crucial for potassium homeostasis and renal function.

Mechanism of Action
VU591 acts as a pore blocker of the ROMK channel.[1][2] It is thought to bind to a site within

the intracellular pore of the channel, thereby physically occluding the ion conduction pathway.

[2][3] This binding prevents the efflux of potassium ions, which is the primary physiological

function of ROMK in the kidney's thick ascending limb and collecting duct. The blockade of

ROMK by VU591 has been shown to be voltage-dependent.[4]
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Caption: Mechanism of ROMK channel inhibition by VU591.

Potency and Selectivity
VU591 is a potent inhibitor of the ROMK channel with a reported half-maximal inhibitory

concentration (IC50) in the sub-micromolar range. It demonstrates high selectivity for ROMK

over other members of the inward-rectifier potassium channel family and a broad panel of other

ion channels and receptors.
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Parameter Value Assay Reference

IC50 (ROMK) 0.24 µM Thallium Flux Assay [1][5][6]

IC50 (ROMK) ~300 nM
Whole-Cell Patch

Clamp
[4][7]

Selectivity

No significant

inhibition of Kir2.1,

Kir2.3, Kir4.1, and

Kir7.1 at

concentrations up to

10 µM.

Electrophysiology [3][7]

Pharmacokinetics
Publicly available quantitative data on the pharmacokinetics of VU591 hydrochloride is

limited. The compound has been described qualitatively as having high metabolic stability and

the ability to bind to serum proteins.
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Pharmacokinetic Profile of VU591

Absorption Oral Bioavailability: Poor (in rats)
Quantitative Data: Not Available Distribution Serum Protein Binding: Yes

Quantitative Data: Not Available Metabolism Metabolic Stability: High (qualitative)
Quantitative Data: Not Available Excretion Route: Not Determined

Quantitative Data: Not Available

Start: ROMK-expressing cells
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Measure fluorescence intensity
over time
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Start: ROMK-expressing cell

Form a high-resistance (gigaohm)
seal between the patch pipette

and the cell membrane

Rupture the cell membrane
 to achieve whole-cell configuration

Record baseline ROMK currents
using a specific voltage protocol

Apply VU591 hydrochloride
to the bath solution

Record ROMK currents in the
presence of VU591

Analyze current inhibition
at different voltages
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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